![molecular formula C15H18N4O2 B2966694 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-ethoxyphenyl)methanone CAS No. 2309776-30-3](/img/structure/B2966694.png)
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-ethoxyphenyl)methanone
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Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained increasing attention in scientific research in recent years. This compound is a potential drug candidate due to its unique structure and promising biological activities.
Scientific Research Applications
The compound 1-{[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole, also known as (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-ethoxyphenyl)methanone, belongs to the class of 1,2,4-triazoles which are known for their wide range of applications in scientific research due to their diverse biological activities. Below are potential applications based on the structural features and known activities of similar compounds:
Antiproliferative Activity
Compounds containing the 1,2,4-triazole moiety have been shown to possess antiproliferative effects against various cancer cell lines. For example, certain 1,2-benzisoxazole tethered 1,2,3-triazoles have demonstrated noteworthy effects against human acute myeloid leukemia (AML) cells .
Antimicrobial Activity
The 1,2,4-triazole nucleus has been associated with good antimicrobial activities. Some compounds with a 5-mercapto-1,3,4-oxadiazole ring linked to a 1,2,4-triazole nucleus via a methylene linkage have shown effectiveness against test microorganisms .
Enzyme Inhibition
The triazole ring is a common feature in the development of novel inhibitors for various enzymes. There is ongoing research into multitargeted inhibitors of cholinesterase enzymes for neurodegenerative disease treatment that involve the 1,2,3-triazole structure .
Synthesis Methods
The synthesis methods for triazoles are also an area of interest in research. For instance, a highly effective method for the production of 1,5-disubstituted-1,2,4-triazole was reported by Liu et al., which could be relevant for synthesizing derivatives of the compound .
properties
IUPAC Name |
(4-ethoxyphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-5-3-13(4-6-14)15(20)18-7-12(8-18)9-19-11-16-10-17-19/h3-6,10-12H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFXONJFFNIPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |
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